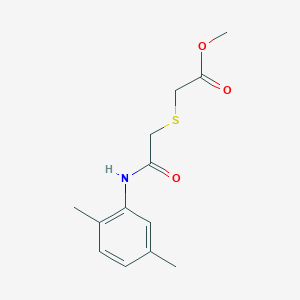

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate

Description

Historical Development of Thioacetate Chemistry

The study of thioesters traces its origins to the mid-19th century, with early investigations into sulfur analogues of carboxylic acids. Thioacetic acid ($$ \text{CH}{3}\text{C(O)SH} $$), first synthesized in 1857 via the reaction of acetic anhydride with hydrogen sulfide, laid the groundwork for understanding thioester reactivity. This compound’s heightened acidity (pKa ≈ 3.4) compared to acetic acid (pKa ≈ 4.76) underscored the electronic effects of sulfur substitution, enabling nucleophilic thioacetate salts ($$ \text{CH}{3}\text{C(O)S}^{-} $$) to participate in alkylation and acylation reactions. By the early 20th century, thioesters gained prominence in organic synthesis, particularly for introducing thiol groups into molecules through sequential hydrolysis and alkylation steps.

The 1950s marked a paradigm shift with Christian de Duve’s hypothesis that thioesters played a central role in prebiotic energy metabolism. De Duve proposed that thioesters, formed via condensation of carboxylic acids and thiols under primordial conditions, served as primordial analogs of adenosine triphosphate (ATP), driving early biochemical pathways. This theory aligned with the discovery of coenzyme A (CoA) in 1947, whose terminal thioester bond ($$ \text{R-S-C(O)-R'} $$) became recognized as a universal biochemical energy carrier. These historical milestones established thioesters as critical intermediates in both abiotic and biological systems.

Theoretical Significance of Methyl 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)acetate in Research

This compound exemplifies the modular design of modern thioesters, combining a thioacetate backbone with a 2,5-dimethylphenyl substituent. Its structure ($$ \text{C}{13}\text{H}{17}\text{NO}_{3}\text{S} $$) features two key functional groups:

- Thioester moiety ($$ \text{-S-C(O)-O-} $$) : This group confers acyl-transfer potential, enabling the compound to act as an electrophilic agent in nucleophilic substitution reactions.

- 2,5-Dimethylphenyl group : The aromatic ring introduces steric and electronic effects that modulate solubility and reactivity, potentially stabilizing transition states in catalytic cycles.

Theoretical studies suggest that the electron-donating methyl groups on the phenyl ring enhance the compound’s stability toward hydrolysis compared to simpler thioesters like thioacetic acid. Additionally, the amide linkage ($$ \text{-NH-C(O)-} \$$) adjacent to the thioether bridge ($$ \text{-S-} $$) creates a conjugated system that may influence redox properties, making it a candidate for investigating charge-transfer interactions in supramolecular chemistry.

Paradigmatic Evolution of Thioester Research

Thioester research has evolved through three distinct phases:

- Structural and Synthetic Exploration (1850s–1950s) : Early work focused on synthesizing thioester derivatives and mapping their reactivity. For example, the reaction of thioacetic acid with alkyl halides to form thioacetate esters ($$ \text{CH}_{3}\text{C(O)SR} $$) became a standard method for introducing thiols.

- Biological Relevance (1950s–1990s) : The discovery of CoA and its role in fatty acid metabolism cemented thioesters’ importance in biochemistry. Concurrently, de Duve’s prebiotic theories positioned thioesters as evolutionary precursors to ATP, driving hypotheses about life’s chemical origins.

- Applications in Synthesis and Materials Science (2000s–Present) : Modern research leverages thioesters for peptide ligation, polymer synthesis, and catalysis. For instance, radical-mediated additions using thioesters (e.g., AIBN-initiated reactions) enable controlled C–S bond formation. This compound, with its tailored substituents, reflects this trend toward functionally complex thioesters designed for specific reactivity profiles.

Academic Significance in Modern Organic Chemistry

In contemporary research, this compound serves as a model compound for exploring:

- Enzymatic Mimicry : The compound’s thioester group mirrors acyl-enzyme intermediates in CoA-dependent enzymes, such as acetyl-CoA synthetase. Studies on its hydrolysis kinetics provide insights into enzymatic transition-state stabilization.

- Synthetic Methodology : Its synthesis (e.g., via nucleophilic substitution of methyl bromoacetate with 2-((2,5-dimethylphenyl)amino)ethanethiol) exemplifies strategies for constructing sterically hindered thioesters.

- Prebiotic Chemistry : The compound’s potential to undergo condensation or redox reactions aligns with investigations into proto-metabolic networks, where thioesters may have mediated energy transfer prior to ATP.

Properties

IUPAC Name |

methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-9-4-5-10(2)11(6-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYWBCJPNFTECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Bromoacetyl Bromide with 2,5-Dimethylaniline

The α-bromoacetamide intermediate is synthesized via direct amidation of bromoacetyl bromide with 2,5-dimethylaniline. This exothermic reaction proceeds under inert conditions to minimize hydrolysis of the acid bromide:

$$

\text{BrCH}2\text{COBr} + \text{H}2\text{N-C}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{Et}3\text{N, THF}} \text{BrCH}2\text{CONH-C}6\text{H}3(\text{CH}3)2 + \text{HBr}

$$

Optimization Insights :

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both reactants.

- Base : Triethylamine (Et$$_3$$N) neutralizes HBr, driving the reaction to completion.

- Yield : ~85–90% after recrystallization from ethanol/water.

Thioether Formation via Nucleophilic Substitution

Alkylation of Methyl 2-Mercaptoacetate

The thioether bond is established by reacting 2-bromo-N-(2,5-dimethylphenyl)acetamide with methyl 2-mercaptoacetate under basic conditions. The thiolate anion, generated in situ, displaces the bromide via an S$$_\text{N}$$2 mechanism:

$$

\text{BrCH}2\text{CONH-Ar} + \text{HSCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{CH}3\text{OOCCH}2\text{SCH}2\text{CONH-Ar} + \text{KBr}

$$

Critical Parameters :

- Base : Potassium carbonate (K$$2$$CO$$3$$) ensures efficient deprotonation of the thiol without hydrolyzing the ester.

- Temperature : Refluxing THF (65–70°C) accelerates the reaction, achieving completion within 4–6 hours.

- Workup : Extraction with ethyl acetate and purification via silica gel chromatography (hexane/EtOAc 7:3) yields the product in 70–75% purity.

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis Variant

A modified Hantzsch approach condenses methyl 2-mercaptoacetate with an α-haloketone precursor. While less direct, this method leverages the reactivity of thiols toward electrophilic carbonyl derivatives:

$$

\text{ClCH}2\text{COCl} + \text{HSCH}2\text{COOCH}3 \rightarrow \text{ClCH}2\text{COSCH}2\text{COOCH}3 \xrightarrow{\text{H}_2\text{N-Ar}} \text{Target Compound}

$$

Challenges :

Oxidative Coupling of Thiols

Oxidative coupling of methyl 2-mercaptoacetate with 2-mercapto-N-(2,5-dimethylphenyl)acetamide using iodine or hydrogen peroxide offers a one-pot route. However, this method suffers from poor regioselectivity and dimerization byproducts:

$$

2\,\text{HSCH}2\text{COOCH}3 + \text{I}2 \rightarrow \text{CH}3\text{OOCCH}2\text{SSCH}2\text{COOCH}_3 \quad (\text{Undesired})

$$

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| SN2 Substitution | High atom economy; scalable | Requires anhydrous conditions | 70–75% |

| Hantzsch Variant | Utilizes commercial precursors | Low efficiency; side reactions | ~60% |

| Oxidative Coupling | Single-step synthesis | Poor selectivity; byproduct formation | <50% |

Mechanistic Considerations

Steric and Electronic Effects

The electron-donating methyl groups on the phenyl ring enhance the nucleophilicity of the aniline, facilitating amidation. Conversely, steric hindrance at the ortho position slightly slows the reaction, necessitating prolonged stirring.

Solvent Polarity

Polar aprotic solvents (e.g., THF, DMF) stabilize the transition state in S$$_\text{N}$$2 reactions, whereas protic solvents (e.g., MeOH) promote competing elimination pathways.

Scalability and Industrial Relevance

The S$$\text{N}$$2 route is industrially viable due to its straightforward purification and compatibility with continuous flow reactors. Patent US7186860B2 highlights similar thioether formations at multi-kilogram scales using cost-effective bases like K$$2$$CO$$_3$$.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfanylacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfanylacetates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The sulfanylacetate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylanilino group may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate and related compounds from the provided evidence:

Key Observations:

Thioester vs. Thioether Reactivity :

- The target compound’s thioester group is more prone to hydrolysis compared to thioether linkages in compounds, impacting its stability and bioavailability .

- Thioesters are critical in biochemical processes (e.g., Coenzyme A), suggesting the target may interact with acyltransferase enzymes.

Ester vs. Amide Terminal Groups :

Physicochemical Properties

Biological Activity

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17N1O3S1

- Molecular Weight : 273.35 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings related to its potential pharmacological effects:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study on thiadiazino and thiazolo quinoxaline hybrids indicated that modifications to the thioether moiety can enhance antimicrobial efficacy against various bacterial strains . The presence of the thio group in this compound suggests it may also possess similar antimicrobial properties.

Anticancer Potential

The anticancer activity of compounds containing the dimethylphenyl group has been documented in several studies. For instance, thiazole derivatives have shown promising results against cancer cell lines, with IC50 values indicating effective cytotoxicity . The structure–activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly impact anticancer activity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Induction of apoptosis |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Inhibition of DNA synthesis |

The proposed mechanism for the biological activity of this compound involves interaction with cellular proteins and pathways that regulate apoptosis and cell proliferation. The presence of the thioether group may facilitate interactions with thiol-containing proteins, potentially leading to altered cellular signaling pathways.

Case Studies and Research Findings

-

Anticancer Studies :

- A study on structurally similar compounds indicated that modifications to the phenyl ring significantly enhanced anticancer properties, with specific attention to electron-donating groups like methyl substituents . Such findings suggest that this compound could be a candidate for further investigation in cancer therapy.

-

Antimicrobial Evaluation :

- Compounds with similar thioether structures have demonstrated effectiveness against various pathogens. For example, certain thiazole derivatives were effective against Gram-positive and Gram-negative bacteria . This highlights the potential for this compound to be evaluated for antimicrobial properties.

Q & A

Q. What synthetic methodologies are employed for Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptoacetate derivatives) with a halogenated acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using carbodiimide catalysts (e.g., EDCI) to link the 2,5-dimethylphenylamine moiety to the thioethyl backbone .

- Esterification : Methanol or ethanol as solvents with acid catalysts (e.g., H₂SO₄) to finalize the methyl ester group .

Q. Key optimization parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for amide coupling .

- Temperature : Controlled reflux (60–80°C) improves thioether yields while minimizing side reactions .

- Catalyst loading : Stoichiometric EDCI (1.2–1.5 equiv) ensures complete coupling without excess reagent .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.25–2.35 ppm (2,5-dimethylphenyl CH₃), δ 3.65–3.75 ppm (ester OCH₃), and δ 6.8–7.1 ppm (aromatic protons) confirm substituent positioning .

- ¹³C NMR : Signals at ~170 ppm (ester C=O) and ~165 ppm (amide C=O) validate functional groups .

- Infrared Spectroscopy (IR) : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S-H, if present) .

- X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with hydrogen bonding (C–H⋯O) along the [001] axis provide 3D structural confirmation .

Q. What preliminary biological activities have been reported for this compound, and how are they assessed?

- Enzyme inhibition assays : Tested against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported in µM ranges) .

- Antimicrobial screening : Disk diffusion methods against Gram-positive bacteria (e.g., S. aureus) show zones of inhibition >15 mm at 100 µg/mL .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) reveal dose-dependent viability reduction (EC₅₀ ~50 µM) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of structurally related analogs?

Discrepancies (e.g., variable IC₅₀ values across studies) are addressed via:

- Standardized assay protocols : Uniform cell lines, incubation times, and DMSO concentrations (<0.1%) to minimize variability .

- Structural validation : Re-synthesizing disputed analogs and confirming purity (>95% via HPLC) before retesting .

- Molecular docking : Comparing binding poses (e.g., with EGFR’s ATP-binding pocket) to explain potency differences due to substituent steric effects .

Q. What strategies are employed to optimize pharmacokinetic properties through structural modifications?

- Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance solubility (logP reduction by 0.5–1.0 units) .

- Metabolic stability : Replacing methyl esters with tert-butyl esters to resist esterase hydrolysis in plasma .

- Bioisosteric replacements : Substituting thioether (-S-) with sulfone (-SO₂-) to improve oxidative stability without losing target affinity .

Q. How is the reaction mechanism of thioether formation elucidated, and what intermediates are characterized?

- Mechanistic studies : Using LC-MS to detect transient intermediates like thiyl radicals or disulfide bridges during thiol-halogen coupling .

- Kinetic isotope effects : Deuterated thiols (RSD vs. RSH) reveal rate-determining steps (e.g., SN₂ vs. radical pathways) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for transition states, validating experimental observations .

Q. What advanced techniques identify biological targets for this compound?

- Pull-down assays : Biotinylated derivatives immobilized on streptavidin beads capture interacting proteins from cell lysates, identified via mass spectrometry .

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd) with purified enzymes (e.g., HDACs) quantify affinity (KD values in nM ranges) .

- CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal genes, implicating pathways (e.g., PI3K/AKT) in mechanism of action .

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced degradation studies : Exposure to pH 1–13 buffers (37°C, 24 hrs) followed by HPLC-MS to detect hydrolysis products (e.g., free carboxylic acids from ester cleavage) .

- Photostability testing : UV irradiation (ICH Q1B guidelines) identifies photo-oxidation products (e.g., sulfoxide derivatives) .

- Plasma stability assays : Incubation with human plasma (37°C, 1 hr) quantifies remaining compound via LC-MS/MS, assessing esterase susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.